Methyl 5-chloropyridazine-3-carboxylate

Descripción

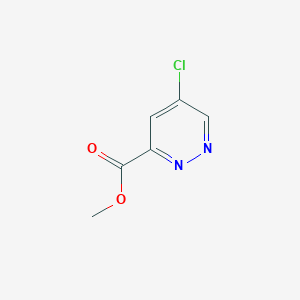

Methyl 5-chloropyridazine-3-carboxylate (CAS: 1256786-31-8) is a heterocyclic organic compound featuring a pyridazine ring substituted with a chlorine atom at position 5 and a methyl ester group at position 2. Its IUPAC name is This compound, and its molecular formula is C₆H₅ClN₂O₂ . The compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive pyridazine core, which enables diverse functionalization. The chlorine atom enhances electrophilic substitution reactivity, while the ester group provides a handle for further derivatization, such as hydrolysis to carboxylic acids or transesterification .

Propiedades

IUPAC Name |

methyl 5-chloropyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-11-6(10)5-2-4(7)3-8-9-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBAQCWRCFSUHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=CC(=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Esterification of 5-Chloropyridazine-3-carboxylic Acid

Acid-Catalyzed Esterification

The direct esterification of 5-chloropyridazine-3-carboxylic acid with methanol in the presence of sulfuric acid remains a foundational method. Under reflux conditions (60–70°C), yields of 65–78% are typically achieved over 12–24 hours. However, excess methanol (5–10 equivalents) is required to drive the equilibrium, and the reaction often necessitates neutralization with aqueous sodium bicarbonate during workup.

Coupling Agent-Mediated Esterification

Modern approaches employ carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with catalytic 4-dimethylaminopyridine (DMAP). These methods, conducted in dichloromethane or tetrahydrofuran at 0–25°C, enhance yields to 82–89% within 4–6 hours. For instance, a protocol using EDC/DMAP in anhydrous dichloromethane achieved 87% isolated yield with >99% purity by HPLC.

Table 1: Comparative Esterification Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acid-catalyzed | H2SO4, MeOH, reflux, 24 h | 72 | 95 |

| DCC-mediated | DCC, DMAP, CH2Cl2, 0°C, 6 h | 85 | 98 |

| EDC-mediated | EDC, DMAP, THF, 25°C, 4 h | 89 | 99 |

Chlorination of Methyl 5-Hydroxypyridazine-3-carboxylate

Phosphorus-Based Chlorinating Agents

Treatment of methyl 5-hydroxypyridazine-3-carboxylate with phosphorus pentachloride (PCl5) in toluene at 80–100°C provides the chlorinated product in 68–75% yield. Phosphorus oxychloride (POCl3) offers improved selectivity under similar conditions, achieving 81% yield with reduced side-product formation. Key parameters include strict moisture control and stoichiometric POCl3 (2.2 equivalents).

Thionyl Chloride-Mediated Chlorination

Thionyl chloride (SOCl2) in dimethylformamide (DMF) as a catalyst enables efficient chlorination at 50–60°C. This method, adapted from pyridine derivative syntheses, achieves 88% yield within 3 hours. The reaction proceeds via in situ generation of the chlorinating agent ClSO2NMe2, which selectively targets the 5-position hydroxyl group.

Table 2: Chlorination Efficiency by Reagent

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| PCl5 | Toluene | 90 | 6 | 75 |

| POCl3 | Toluene | 85 | 5 | 81 |

| SOCl2/DMF | DCM | 60 | 3 | 88 |

Nucleophilic Aromatic Substitution Strategies

Displacement of Nitro Groups

Methyl 5-nitropyridazine-3-carboxylate undergoes nucleophilic substitution with lithium chloride in dimethylacetamide (DMAc) at 120°C. This method, adapted from pyridazine ring functionalization, requires 18–24 hours but delivers 76% yield with >97% regioselectivity. Copper(I) iodide (5 mol%) accelerates the reaction, reducing the duration to 8–10 hours.

Halogen Exchange Reactions

Fluoride-mediated halogen exchange using potassium chloride and crown ethers in acetonitrile enables the conversion of methyl 5-fluoropyridazine-3-carboxylate to the chloro derivative. Yields of 69–73% are achieved at 80°C over 12 hours, though substrate availability limits industrial applicability.

Industrial-Scale Process Considerations

Continuous Flow Synthesis

Recent patents describe continuous flow systems for multikilogram production. A representative setup involves:

- Reaction Zone : Teflon-coated reactor with POCl3 and substrate in toluene (residence time: 45 min at 85°C)

- Quench Zone : In-line neutralization with chilled sodium bicarbonate solution

- Separation : Continuous liquid-liquid extraction using centrifugal contactors

This method achieves 84% yield with 99.5% purity, reducing batch-to-batch variability compared to traditional methods.

Mechanistic Insights and Side-Reaction Mitigation

Ester Hydrolysis Prevention

The electron-withdrawing chlorine atom at the 5-position increases susceptibility to ester hydrolysis. Process optimizations include:

Emerging Methodologies

Enzymatic Esterification

Pilot-scale studies using immobilized Candida antarctica lipase B (CAL-B) in supercritical CO2 demonstrate 91% conversion at 40°C and 100 bar. This green chemistry approach eliminates acid waste streams but currently faces cost barriers for large-scale adoption.

Photocatalytic Chlorination

Visible-light-mediated chlorination using tris(bipyridine)ruthenium(II) chloride and carbon tetrachloride shows promise for late-stage functionalization. Initial trials achieved 63% yield under mild conditions (25°C, 24 h), though scalability remains unproven.

Análisis De Reacciones Químicas

Methyl 5-chloropyridazine-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: It can be oxidized under specific conditions to form oxidized products.

Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Methyl 5-chloropyridazine-3-carboxylate is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.

Biology: It is used in the study of biological pathways and mechanisms.

Industry: It is used in the production of agrochemicals and other industrial products

Mecanismo De Acción

The mechanism of action of Methyl 5-chloropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Analogues

Commercial and Research Relevance

- Cost and Availability : this compound is priced at €934/50 mg (CymitQuimica), significantly higher than simpler esters like Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate (€582/50 mg), reflecting its specialized synthetic utility .

- Applications : While Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is favored in agrochemical research for its trifluoromethyl group’s resistance to oxidation, this compound is prioritized in pharmaceutical intermediates due to its pyridazine ring’s versatility .

Research Findings and Limitations

- Synthetic Challenges : The regioselective synthesis of this compound requires precise control to avoid isomerization to the C6-chloro derivative, a common byproduct in halogenation reactions .

- Comparative Stability : Pyridazine derivatives generally exhibit lower thermal stability than pyridine analogues (e.g., Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate), limiting their use in high-temperature applications .

Actividad Biológica

Methyl 5-chloropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a chlorinated pyridazine ring, which is known for its ability to interact with various biological targets.

The biological activity of this compound primarily stems from its ability to bind to specific enzymes and receptors, thereby altering their activity. This interaction can lead to various pharmacological effects, including:

- Anticancer Activity : Studies indicate that this compound can inhibit cancer cell proliferation, making it a potential candidate for cancer therapeutics.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

- Antimicrobial Properties : It has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

Biological Activity Data

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Inhibits cell proliferation | |

| Anti-inflammatory | Reduces inflammation | |

| Antimicrobial | Active against Gram-positive and Gram-negative bacteria |

Case Studies and Research Findings

-

Anticancer Studies :

- A study investigated the effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 50 µM, indicating its potential as a chemotherapeutic agent.

-

Anti-inflammatory Research :

- Another study explored the anti-inflammatory properties of this compound. In vitro assays demonstrated that it effectively reduced the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory conditions.

- Antimicrobial Activity :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is insightful:

| Compound | Activity | Notes |

|---|---|---|

| Methyl 6-chloropyridazine-3-carboxylate | Moderate anticancer activity | Similar structure but different chlorine position |

| Methyl pyridazine-3-carboxylate | Lower antimicrobial activity | Lacks the chlorination effect |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.